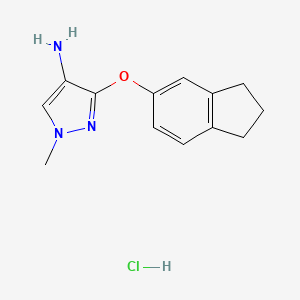![molecular formula C38H56O4 B12350938 [(1S,4R,12R,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12350938.png)
[(1S,4R,12R,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(1S,4R,12R,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate” is a complex organic molecule with a unique structure. This compound features a pentacyclic core with multiple chiral centers and a long-chain ester group. Such compounds are often of interest in various fields of scientific research due to their intricate structures and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pentacyclic core and the attachment of the ester group. Typical synthetic routes may include:
Formation of the Pentacyclic Core: This step might involve cyclization reactions, possibly using Diels-Alder reactions or other cycloaddition methods.
Functional Group Modifications: Introduction of hydroxyl and methyl groups through selective reduction or oxidation reactions.
Esterification: The final step would involve the esterification of the pentacyclic alcohol with the (9Z,12Z)-octadeca-9,12-dienoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.
Purification Techniques: Advanced purification methods such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for synthesizing other complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it an interesting subject for studying various organic reactions.
Biology and Medicine
Potential Biological Activity: Compounds with similar structures often exhibit biological activities such as anti-inflammatory or anticancer properties.
Drug Development: It could be a lead compound for developing new pharmaceuticals.
Industry
Material Science: The compound might find applications in the development of new materials with specific properties.
Catalysis: Its structure could be used to design new catalysts for industrial processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity to produce a biological response.
Pathway Modulation: Affecting signaling pathways involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Steroids: Compounds with similar pentacyclic structures.
Terpenoids: Molecules with complex ring systems and multiple chiral centers.
Fatty Acid Esters: Compounds with long-chain ester groups.
Uniqueness
The uniqueness of this compound lies in its combination of a pentacyclic core with a long-chain ester group, which is not commonly found in other similar compounds. This unique structure may confer specific properties and activities that distinguish it from other molecules.
Properties
Molecular Formula |
C38H56O4 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
[(1S,4R,12R,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C38H56O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h7-8,10-11,22-24,26,30,32,34,40H,3-6,9,12-21,25,27-29H2,1-2H3/b8-7-,11-10-/t30-,32-,34?,36-,37-,38+/m0/s1 |
InChI Key |
IXGJXUJPPPSOLY-AEQSAPCBSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4(C2CC[C@H]1C3)C)OC=C5)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
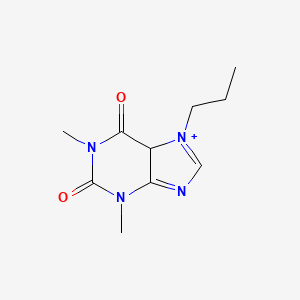
![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)
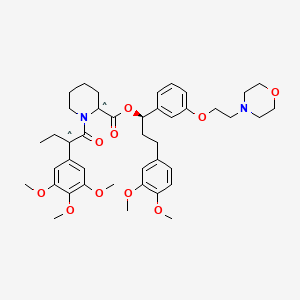
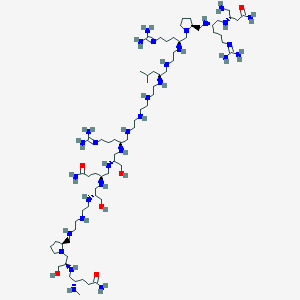
![[1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)-](/img/structure/B12350903.png)
![1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12350904.png)
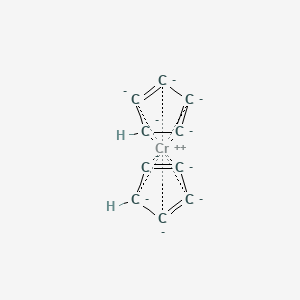
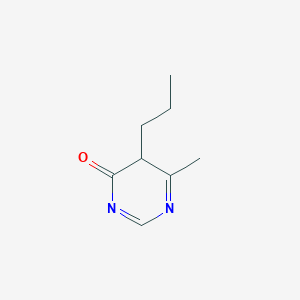
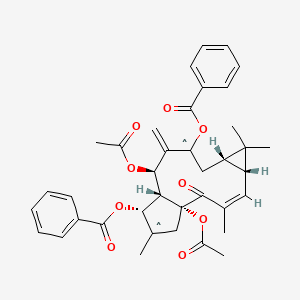
![8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12350926.png)


